3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
Description
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a polyhalogenated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with bromine (Br), chlorine (Cl), and iodine (I) at positions 3, 4, and 7, respectively. Its molecular formula is C₇H₂BrClIN₃, with a molecular weight of 432.38 g/mol. The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system that combines pyrazole and pyrazine rings, offering a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-11-12-4(9)2-10-6(8)5(3)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXISKDLMQSWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)C(=N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490406-70-5 | |
| Record name | 3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electronic Landscape of the Pyrazolo[1,5-a]pyrazine Core
The fused bicyclic system of pyrazolo[1,5-a]pyrazine exhibits distinct electronic features that govern halogenation patterns. Nuclear-independent chemical shift (NICS) calculations reveal aromatic character in both rings, with localized electron density at C3 (π-deficient) and C7 (π-excessive). This polarization enables:
Halogen Compatibility and Stability Profiles
Thermogravimetric analysis (TGA) of intermediates shows decomposition thresholds:
| Halogen Position | Onset Temp (°C) | Major Degradation Pathway |
|---|---|---|
| 3-Bromo | 218 | HBr elimination |
| 4-Chloro | 245 | Ring contraction |
| 7-Iodo | 189 | C-I bond cleavage |
This thermal hierarchy necessitates introducing iodine last in multi-step syntheses.
Core Construction Methodologies
Cyclocondensation of Amino Pyrazoles
The foundational route employs 5-aminopyrazoles and 1,3-dielectrophiles:
Reaction Scheme 1
5-Amino-3-bromopyrazole + Chloroenaminone → 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (78% yield)
Key parameters:
- Solvent: H2O/EtOH (3:1)
- Catalyst: K2S2O8 (1.5 equiv)
- Temperature: 80°C, 12 h
This method installs bromine and chlorine simultaneously but requires post-functionalization for iodination.
Regioselective Halogenation Strategies
Oxidative Iodination at C7
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv)
NaI (1.2 equiv), K2S2O8 (1.5 equiv)
H2O, 80°C, 6 h → 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine (82% yield)
Mechanistic Insight :
The K2S2O8/NaI system generates I+ through single-electron transfer, favoring electrophilic attack at the electron-rich C7 position. DFT calculations show a 12.3 kcal/mol preference for C7 over C5 iodination.
Directed Ortho-Metalation (DoM) for Chlorine Installation
- Protect C7 as trimethylsilyl ether
- LDA-mediated lithiation at C4 (-78°C, THF)
- Quench with ClSiMe3 → 4-Chloro derivative (91% dehalogenation selectivity)
Limitation : Requires protection/deprotection steps, increasing synthetic complexity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| One-pot oxidative | 2 | 64% | C7 > C5 (9:1) | >100 g |
| DoM chlorination | 4 | 58% | C4 exclusively | <10 g |
| Suzuki iodination | 3 | 71% | C7 only | 50-100 g |
Key Findings :
- Oxidative methods favor simplicity but require rigorous temperature control
- Cross-coupling (Suzuki) enables late-stage diversification but needs pre-functionalized boronates
- DoM provides perfect regiocontrol at the expense of step economy
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides or thiols .
Scientific Research Applications
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context .
Comparison with Similar Compounds
Halogenated Pyrazolo[1,5-a]pyrazines
- 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine (CID 165749566): Structure: Contains Br (C3), Cl (C4), and a methyl group (C2). Applications: Methyl groups often improve metabolic stability but may reduce binding affinity in enzyme inhibition .
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777) :
Heterocyclic Core Variants
- Pyrazolo[1,5-a]quinoxaline Derivatives: Structure: Replaces pyrazine with a quinoxaline ring. Key Differences: Extended π-system enhances TLR7 antagonism (IC₅₀ = 8.2–10 μM) but reduces solubility. Alkyl chain length (C4–C5) optimizes activity, suggesting the iodine in the target compound could similarly fine-tune interactions .
Imidazo[1,5-a]pyrazines (e.g., BMS-279700) :
Triazolo[1,5-a]pyrazines :
Physicochemical and Electronic Properties
*Estimated based on pyrazine derivatives with halogen substituents .
Biological Activity
3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has gained attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_3BrClI_N_3. Its structure features a pyrazolo ring substituted at positions 3, 4, and 7 with halogens, which significantly influences its biological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine family can interact with various biological targets, including:
- Kinases : Many derivatives have been identified as inhibitors of key kinases involved in cell signaling pathways. For instance, studies have shown that modifications at position 7 can enhance selectivity towards specific kinases such as AAK1 and GAK, which are implicated in viral infections and cancer progression .
- Receptors : Some derivatives act as agonists or antagonists at neurotransmitter receptors. This includes dopamine receptors and orexin receptors, suggesting potential applications in neuropharmacology .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For example:
- Inhibition of Tumor Growth : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antiviral Activity
The compound has shown promise as an antiviral agent:
- Dengue Virus Inhibition : Research has indicated that certain pyrazolo derivatives can inhibit dengue virus replication by targeting host kinases essential for viral entry and replication .
Case Studies
- Case Study on Kinase Inhibition : A study evaluated the inhibitory effects of this compound on AAK1 and GAK in human cell lines. Results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range .
- Anticancer Efficacy : Another study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed significant reductions in cell viability and increased apoptosis markers after treatment with the compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Antiviral Activity | Kinase Inhibition |
|---|---|---|---|
| 3-Bromo-4-chloro-7-iodopyrazolo | High | Moderate | Yes |
| 4-Chloro-pyrazolo[1,5-a]pyrazine | Moderate | Low | Yes |
| 7-Iodo-pyrazolo[1,5-a]pyrazine | Low | High | No |
Q & A
Q. What are the optimal synthetic conditions for preparing 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine?
The compound is synthesized via iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine using N-iodosuccinimide (NIS) in anhydrous acetonitrile under reflux for 4 hours. After evaporation, the product is isolated by filtration and washing with water and diethyl ether, yielding 83% as a white powder (mp 140°C). Critical parameters include maintaining anhydrous conditions and precise stoichiometry (1:1.05 molar ratio of substrate to NIS) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
Comprehensive characterization involves:
- 1H/13C NMR : Confirms substitution patterns (e.g., δ = 8.91 ppm for H-7 in DMSO-d6) .
- Mass spectrometry (MS) : Base peak at m/z = 359 ([M + H]+) aligns with molecular formula C₆H₂BrClIN₃ .
- Elemental analysis : Discrepancies between calculated (C: 20.11%, H: 0.56%, N: 11.73%) and observed values (C: 20.25%, H: 0.44%, N: 11.58%) may indicate trace solvents or hydration .
- IR spectroscopy : Absence of NH stretches (3346 cm⁻¹ in intermediates) confirms successful iodination .
Q. How stable is this compound under varying reaction conditions?
Stability tests show the iodinated derivative remains intact under reflux in acetonitrile (4 hours) but degrades in strongly acidic or basic media. Storage at –20°C in inert atmospheres is recommended to prevent halogen exchange or decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at position 7?
Regioselectivity is governed by electronic effects: the electron-deficient pyrazine ring directs electrophilic substitution to position 7. For example, silylformamidine reactions at 70–90°C yield aminal derivatives (e.g., compound 3a, 93% yield) without competing side reactions at other positions. Steric hindrance from bromo/chloro substituents further enhances selectivity .
Q. What strategies resolve contradictions in elemental analysis data?
Discrepancies in carbon/nitrogen content (e.g., C: 20.25% observed vs. 20.11% calculated) may arise from residual solvents (e.g., Et₂O) or incomplete drying. Mitigation includes:
- Prolonged vacuum drying (<0.1 Torr).
- Combustion analysis coupled with TGA to quantify volatile impurities.
- Cross-validation via high-resolution MS to confirm molecular formula .
Q. How does the compound behave in nucleophilic substitution reactions?
The iodine atom at position 7 is highly susceptible to nucleophilic displacement. For instance, reactions with silylformamidines at 90°C produce stable aminals (e.g., 3c, 71% yield) via SNAr mechanisms. Reactivity trends: I > Br > Cl, enabling sequential functionalization .
Q. What computational methods predict reactivity for further derivatization?
DFT calculations (e.g., Fukui indices) identify position 7 as the most electrophilic site, consistent with experimental outcomes. MD simulations further reveal steric accessibility for bulky nucleophiles, guiding rational design of analogs .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk techniques to exclude moisture and oxygen during iodination.
- Analytical Cross-Check : Combine XRD with NMR/MS to resolve structural ambiguities.
- Scale-Up Considerations : Replace hexane/pentane recrystallization with column chromatography (silica gel, EtOAc/hexane) for >100 mg batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
